Hemantane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

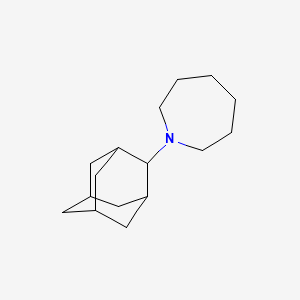

C16H27N |

|---|---|

分子量 |

233.39 g/mol |

IUPAC名 |

1-(2-adamantyl)azepane |

InChI |

InChI=1S/C16H27N/c1-2-4-6-17(5-3-1)16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16H,1-11H2 |

InChIキー |

JAROVUWOMYMQCW-UHFFFAOYSA-N |

正規SMILES |

C1CCCN(CC1)C2C3CC4CC(C3)CC2C4 |

製品の起源 |

United States |

Foundational & Exploratory

Hemantane's Mechanism of Action in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hemantane (N-(2-adamantyl)-hexamethylenimine) is an adamantane (B196018) derivative with a multifaceted mechanism of action that holds promise for the treatment of Parkinson's disease. Developed in Russia, this experimental drug has demonstrated efficacy in preclinical models and early-stage clinical trials, suggesting both symptomatic relief and potential neuroprotective effects.[1][2][3] This technical guide provides an in-depth exploration of this compound's core pharmacological activities, supported by available quantitative data, detailed experimental methodologies, and visual representations of its complex interactions within the central nervous system.

This compound's therapeutic potential in Parkinson's disease is attributed to its ability to modulate several key neurotransmitter systems and cellular pathways implicated in the disease's pathophysiology. Its primary mechanisms of action include:

-

Low-affinity, non-competitive antagonism of the NMDA receptor , which helps to mitigate glutamate-mediated excitotoxicity.[1][4][5]

-

Moderate, reversible inhibition of monoamine oxidase B (MAO-B) , leading to a reduction in dopamine (B1211576) catabolism and an increase in its synaptic availability.[1][4][5][6]

-

Modulation of the dopamine transporter (DAT) , contributing to increased extracellular dopamine levels.[7]

-

Neuroprotective effects , demonstrated by its ability to protect dopaminergic neurons from neurotoxin-induced cell death.

-

Anti-inflammatory and antioxidant properties , which may counteract the neuroinflammatory processes and oxidative stress associated with Parkinson's disease.[6]

-

Theorized agonism at the sigma-1 receptor , a chaperone protein involved in neuroprotection and cellular stress responses.[1]

This guide will systematically dissect these mechanisms, presenting the available data in a structured format to facilitate a comprehensive understanding of this compound's potential as an anti-parkinsonian agent.

Pharmacological Profile: A Multi-Target Approach

This compound's unique pharmacological profile stems from its engagement with multiple targets, a desirable characteristic for a complex neurodegenerative disorder like Parkinson's disease. While specific binding affinities (Ki) and potency (IC50) values for this compound are not consistently reported in the available scientific literature, its effects have been characterized through various in vitro and in vivo studies. The following sections summarize the key findings.

Glutamatergic System Modulation: NMDA Receptor Antagonism

Excessive glutamatergic neurotransmission, leading to excitotoxicity via overactivation of N-methyl-D-aspartate (NMDA) receptors, is a recognized contributor to neuronal death in Parkinson's disease. This compound acts as a low-affinity, non-competitive antagonist of the NMDA receptor ion channel, a mechanism it shares with its structural analogs, amantadine (B194251) and memantine.[1][5][6] This action is thought to be crucial for its neuroprotective effects.

Dopaminergic System Enhancement

This compound enhances dopaminergic neurotransmission through a dual mechanism: inhibition of dopamine's primary metabolic enzyme, MAO-B, and modulation of the dopamine transporter.

This compound is a moderate and reversible inhibitor of MAO-B.[6] By inhibiting this enzyme, this compound reduces the breakdown of dopamine in the striatum, thereby increasing its availability at the synapse. This effect is complemented by a decrease in the production of potentially neurotoxic byproducts of dopamine metabolism.

Studies have shown that this compound influences the dopamine transporter. Acute administration in rats led to a 30% decrease in the maximal velocity (Vmax) of dopamine reuptake in striatal synaptosomes without altering the affinity (Km), which is indicative of a non-competitive mode of inhibition.[7] This suggests that this compound can reduce the clearance of dopamine from the synaptic cleft, prolonging its action.

Sigma-1 Receptor Agonism

While still theoretical, agonism at the sigma-1 receptor is a plausible component of this compound's mechanism of action.[1] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a role in regulating cellular stress responses and promoting neuronal survival. Agonism at this receptor could contribute to this compound's neuroprotective effects.

Neuroprotection, Anti-inflammatory, and Antioxidant Effects

In vitro studies have demonstrated this compound's neuroprotective capabilities. In a key experiment, this compound at concentrations of 10⁻⁶ to 10⁻⁸ M protected human neuroblastoma SH-SY5Y cells from the neurotoxin 6-hydroxydopamine (6-OHDA), a common model for Parkinson's disease research.[3] Furthermore, this compound exhibits anti-inflammatory and antioxidant properties, which are critical in combating the chronic neuroinflammation and oxidative stress that drive the progression of Parkinson's disease.[6]

Quantitative Data Summary

Table 1: Effects of this compound on Dopaminergic and Glutamatergic Systems

| Parameter | Target/System | Species/Model | Effect of this compound | Concentration/Dose | Reference |

| Dopamine Reuptake | Dopamine Transporter (DAT) | Rat striatal synaptosomes | 30% decrease in Vmax | 40 mg/kg, i.p. (acute) | [7] |

| Neuroprotection | 6-OHDA-induced toxicity | Human SH-SY5Y cells | Cytoprotective effect | 10⁻⁶ - 10⁻⁸ M | [3] |

Table 2: Comparative Pharmacological Data of Adamantane Derivatives

| Compound | Target | Parameter | Value | Species/Model | Reference |

| Amantadine | NMDA Receptor | IC₅₀ | ~71 µM | Cultured neurons | |

| Memantine | NMDA Receptor | IC₅₀ | ~1-2 µM | Recombinant NR1/2A receptors | [8] |

| Amantadine | Sigma-1 Receptor | Ki | 7.44 µM | Rat forebrain homogenates | |

| Memantine | Sigma-1 Receptor | Ki | 2.60 µM | Rat forebrain homogenates |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro Neuroprotection Assay: 6-OHDA-Induced Toxicity in SH-SY5Y Cells

This protocol is based on the methodology described by Logvinov et al. (2016).

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 50 U/mL penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Drug Treatment: this compound is dissolved in sterile, deionized water to create a stock solution. Serial dilutions are then made in the cell culture medium to achieve final concentrations ranging from 10⁻⁸ M to 10⁻⁶ M. The medium in the wells is replaced with the this compound-containing medium, and the cells are pre-incubated for a specified period (e.g., 2 hours).

-

Neurotoxin Challenge: A stock solution of 6-hydroxydopamine (6-OHDA) is prepared in a 0.02% ascorbic acid solution to prevent oxidation. The 6-OHDA solution is then added to the wells to a final concentration known to induce significant cell death (e.g., 50 µM). Control wells receive only the vehicle.

-

Cell Viability Assessment (MTT Assay): After a 24-hour incubation with 6-OHDA, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

In Vivo Microdialysis for Striatal Dopamine Measurement

This protocol is a representative methodology for in vivo microdialysis in rodents.

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.

-

Guide Cannula Implantation: A guide cannula is surgically implanted, targeting the striatum. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson). The cannula is secured to the skull with dental cement. Animals are allowed to recover for at least 7 days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum. The probe is connected to a syringe pump and a fraction collector.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

Basal Level Collection: After a stabilization period of at least 2 hours, dialysate samples are collected every 20 minutes to establish a stable baseline of extracellular dopamine and its metabolites (DOPAC and HVA).

-

Drug Administration: this compound (e.g., 20 mg/kg) is administered intraperitoneally (i.p.).

-

Post-Drug Sample Collection: Dialysate samples continue to be collected for several hours following drug administration.

-

Neurochemical Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the basal levels.

Integrated Mechanism of Action and Therapeutic Rationale

The multifaceted mechanism of action of this compound provides a strong rationale for its potential therapeutic use in Parkinson's disease. By simultaneously addressing multiple pathological processes, this compound may offer advantages over single-target therapies.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for Parkinson's disease. Its ability to concurrently modulate dopaminergic and glutamatergic systems, coupled with its neuroprotective, anti-inflammatory, and antioxidant properties, positions it as a promising candidate for both symptomatic treatment and potentially disease-modifying intervention.

For drug development professionals and researchers, further investigation into this compound is warranted. Key areas for future research include:

-

Definitive Pharmacological Characterization: Comprehensive in vitro studies to determine the precise binding affinities (Ki) and potencies (IC50) of this compound at its various targets are crucial for a complete understanding of its pharmacological profile.

-

Elucidation of Sigma-1 Receptor Interaction: Rigorous investigation is needed to confirm and characterize this compound's interaction with the sigma-1 receptor and its contribution to the drug's overall efficacy.

-

Long-Term Preclinical Studies: Chronic administration studies in animal models of Parkinson's disease are necessary to fully evaluate its disease-modifying potential and long-term safety.

-

Expanded Clinical Trials: Larger, well-controlled clinical trials are required to definitively establish the efficacy and safety of this compound in a broader patient population and to explore its potential in combination with existing antiparkinsonian therapies.

The multi-target approach embodied by this compound represents a promising strategy in the development of more effective treatments for complex neurodegenerative disorders like Parkinson's disease. Continued research into this and similar compounds will be vital in the quest for therapies that not only manage symptoms but also slow or halt the progression of this debilitating illness.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. [Estimation of the protective effect of the novel potential antiparkinsonian agent himantane against MPTP neurotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. [The acute and subchronic effects of this compound on [3H]-dopamine reuptake in rat striatal synaptosomes ex vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Hemantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemantane, also known as N-(2-adamantyl)hexamethyleneimine, is an experimental antiparkinsonian agent belonging to the adamantane (B196018) family.[1] Developed in Russia, this compound has demonstrated significant neuroprotective properties in preclinical and clinical studies, suggesting its potential as a therapeutic agent for neurodegenerative diseases.[2][3] This technical guide provides an in-depth overview of the neuroprotective potential of this compound, focusing on its mechanisms of action, supported by quantitative data from key experiments, detailed methodologies, and visual representations of its signaling pathways.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-target mechanism of action.[2][4] This multifaceted approach is a key attribute, potentially offering broader therapeutic benefits compared to single-target agents. The primary mechanisms identified are:

-

NMDA Receptor Antagonism: this compound acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][5] This action is crucial in mitigating excitotoxicity, a common pathological cascade in many neurodegenerative disorders where excessive glutamate (B1630785) receptor activation leads to neuronal damage and death.[6]

-

Monoamine Oxidase B (MAO-B) Inhibition: this compound is a moderate and reversible inhibitor of MAO-B.[4][7] By inhibiting this enzyme, this compound can increase the levels of dopamine (B1211576) in the brain, which is particularly relevant for conditions like Parkinson's disease, characterized by dopaminergic neuron loss.[8]

-

Anti-Inflammatory and Antioxidant Activity: The compound has demonstrated both anti-inflammatory and antioxidant properties, which contribute to its neuroprotective profile by reducing neuronal damage caused by inflammation and oxidative stress.[4][9]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound and its close analog, memantine (B1676192).

| Compound | Assay/Model | Parameter | Value/Effect | Reference |

| This compound | Clinical Trial (Parkinson's Disease) | Dosage | 25 mg and 50 mg daily | [3] |

| Rigidity Index | 41% decrease (50 mg group) | [3] | ||

| UPDRS Part III (Motor) | Significant decrease vs. placebo (50 mg group) | [3] | ||

| Total UPDRS Score | Significant decrease vs. placebo and 25 mg group | [3] | ||

| This compound | 6-OHDA-induced neurotoxicity in SH-SY5Y cells | Effective Concentration | 10⁻⁶–10⁻⁸ M | [10] |

| Memantine | NMDA Receptor Blockade (GluN1/GluN2B) | IC₅₀ | ~1 µM | [11] |

| Memantine | Astrocyte Culture (LPS stimulation) | GDNF mRNA increase | 2-3 fold | [12][13] |

| Memantine | Microglia Culture (LPS stimulation) | Superoxide Production | Reduced | [12][13] |

| Reactive Oxygen Species (ROS) | Reduced | [12][13] | ||

| TNF-α, NO, PGE₂ | Reduced | [12][13] |

Table 1: Summary of Quantitative Efficacy Data for this compound and Memantine

Experimental Protocols

In Vitro Neuroprotection Assay: 6-Hydroxydopamine (6-OHDA)-Induced Toxicity in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from a specific neurotoxin.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.[14]

-

Treatment:

-

Pre-treatment: Cells are incubated with varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) for a specified period (e.g., 24 hours).

-

Toxin Exposure: 6-Hydroxydopamine (6-OHDA) is added to the culture medium at a concentration known to induce significant cell death (e.g., 50 µM) for a further incubation period (e.g., 12-24 hours).[14]

-

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT assay. The absorbance is read at 570 nm, and the results are expressed as a percentage of the control (untreated) cells.

References

- 1. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMDA Receptors in Astrocytes: In Search for Roles in Neurotransmission and Astrocytic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inhibition ic50 values: Topics by Science.gov [science.gov]

- 9. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Memantine protects against LPS-induced neuroinflammation, restores behaviorally-induced gene expression and spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scholarly Article or Book Chapter | Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Activation | ID: cn69mc130 | Carolina Digital Repository [cdr.lib.unc.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Hemantane as a Low-Affinity NMDA Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemantane (N-(2-adamantyl)-hexamethyleneimine hydrochloride) is a synthetic adamantane (B196018) derivative with a complex pharmacological profile that includes activity as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This property is central to its neuroprotective effects and positions it as a compound of interest for neurodegenerative disorders. This technical guide provides an in-depth overview of the core pharmacology of this compound as an NMDA receptor antagonist, including quantitative binding affinity data, detailed experimental protocols for its characterization, and a visualization of the implicated signaling pathways.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a key pathological process in various neurodegenerative diseases. Low-affinity, uncompetitive NMDA receptor antagonists, such as Memantine, have demonstrated clinical utility by selectively blocking excessive receptor activity without interfering with normal physiological function. This compound, a structural analog of amantadine, shares this mechanism of action, exhibiting a low-affinity blockade of the NMDA receptor channel. This guide will explore the technical details of this compound's interaction with the NMDA receptor.

Quantitative Data: Binding Affinity of this compound and Related Compounds

The affinity of this compound for the NMDA receptor has been characterized using radioligand binding assays and compared with other adamantane derivatives. The following table summarizes the inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to the receptor.

| Compound | IC50 (µM) | Experimental Method | Reference |

| This compound | 5.5 | Radioligand Binding ([³H]MK-801) | [1] |

| Amantadine | 4 | Radioligand Binding ([³H]MK-801) | [1] |

| Memantine | 0.54 ± 0.23 | Radioligand Binding ([³H]MK-801) | [2] |

| (+)-MK-801 | 0.0071 | Radioligand Binding ([³H]MK-801) |

Note: The IC50 value for (+)-MK-801 is provided for comparison as a high-affinity NMDA receptor antagonist.

Mechanism of Action: Uncompetitive Open-Channel Blockade

This compound acts as an uncompetitive antagonist of the NMDA receptor. This mechanism is characterized by the antagonist binding only to the activated, or open, state of the ion channel. This state-dependent inhibition is crucial for its therapeutic potential, as it preferentially blocks the excessive and prolonged receptor activation associated with excitotoxicity while sparing normal synaptic transmission.

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and this compound's Intervention

The following diagram illustrates the signaling cascade initiated by excessive glutamate, leading to excitotoxicity, and the point of intervention by this compound.

Experimental Protocols

The characterization of this compound as a low-affinity NMDA receptor antagonist relies on established experimental techniques. Below are detailed methodologies for the key experiments.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the NMDA receptor ion channel binding site, using the radiolabeled antagonist [³H]MK-801.

Objective: To determine the IC50 value of this compound for the NMDA receptor.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]MK-801 (radioligand)

-

Test compound (this compound)

-

Unlabeled MK-801 (for determining non-specific binding)

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In test tubes, combine:

-

100 µL of membrane suspension

-

50 µL of [³H]MK-801 (final concentration ~5 nM)

-

50 µL of various concentrations of this compound (e.g., 10⁻⁹ to 10⁻³ M) or buffer (for total binding) or unlabeled MK-801 (10 µM, for non-specific binding).

-

-

Incubation: Incubate the tubes at room temperature for 2 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording NMDA receptor-mediated currents from cultured neurons to assess the inhibitory effect of this compound.

Objective: To characterize the voltage-dependent block and determine the IC50 of this compound on NMDA receptor currents.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4, Mg²⁺-free.

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

NMDA (agonist)

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Cell Preparation: Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Current Recording: Clamp the neuron at a holding potential of -60 mV. Apply NMDA (e.g., 100 µM) to evoke an inward current.

-

Drug Application: After obtaining a stable baseline NMDA-evoked current, co-apply NMDA with various concentrations of this compound.

-

Data Acquisition: Record the peak and steady-state current responses in the absence and presence of this compound.

-

Data Analysis: Calculate the percentage of inhibition of the NMDA-evoked current by each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value. To assess voltage-dependency, repeat the experiment at different holding potentials.

Experimental Workflow for Characterizing this compound's NMDA Receptor Antagonism

The following diagram illustrates the logical flow of experiments to characterize a compound like this compound as an NMDA receptor antagonist.

Broader Pharmacological Profile of this compound

While its activity as a low-affinity NMDA receptor antagonist is a key aspect of its neuroprotective potential, this compound also exhibits other pharmacological actions that may contribute to its overall effects. These include:

-

MAO-B Inhibition: this compound is a weak, reversible, and competitive inhibitor of monoamine oxidase B (MAO-B), which may contribute to increased dopamine (B1211576) levels in the brain.[3]

-

Dopamine Reuptake Inhibition: Studies have shown that this compound can inhibit the reuptake of dopamine.[3]

-

Serotonergic System Modulation: this compound has also been reported to interact with the serotonin (B10506) system.[3]

These additional activities suggest a multi-target mechanism of action that could be beneficial in complex neurodegenerative disorders like Parkinson's disease.

Conclusion

This compound is a promising neuroprotective agent with a well-defined mechanism as a low-affinity, uncompetitive NMDA receptor antagonist. This property, similar to the clinically successful drug Memantine, allows it to selectively modulate pathological NMDA receptor overactivation. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals working on this compound and other NMDA receptor modulators. Further research into its multifaceted pharmacology will continue to elucidate its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hemantane as a Selective MAO-B Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Monoamine Oxidase B (MAO-B)

Monoamine oxidases (MAO) are a family of flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamine neurotransmitters and xenobiotics.[3] Two isoforms, MAO-A and MAO-B, have been identified, differing in their substrate specificity and inhibitor selectivity.[3] In the human brain, MAO-B is the predominant form and is primarily responsible for the metabolism of dopamine (B1211576).[4] The enzymatic activity of MAO-B contributes to the regulation of dopamine levels in the synaptic cleft. Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, a therapeutic strategy employed in the management of Parkinson's disease.[4] Selective MAO-B inhibitors are favored as they avoid the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.

Hemantane: A Selective MAO-B Inhibitor

This compound has been identified as a selective inhibitor of MAO-B.[2] Its adamantane (B196018) structure is a key feature shared with other compounds that interact with CNS targets. The selective inhibition of MAO-B by this compound suggests its potential to increase dopaminergic neurotransmission, which is crucial for motor control and is compromised in Parkinson's disease.

Mechanism of Action

The primary mechanism of this compound as an antiparkinsonian agent is attributed to its selective and reversible inhibition of MAO-B. By binding to the active site of the MAO-B enzyme, this compound prevents the breakdown of dopamine, thereby increasing its availability in the presynaptic neuron and enhancing dopaminergic signaling.[2]

Quantitative Inhibitory Activity

Specific IC50 and Ki values for this compound against MAO-A and MAO-B are not widely reported in the available scientific literature. However, for context and comparison, the inhibitory activities of several well-characterized MAO-B inhibitors are presented in Table 1. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a measure of the compound's preference for MAO-B. A higher SI value indicates greater selectivity.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Selegiline | 1.0 | 0.015 | 66.7 | [5] |

| Rasagiline | 4.2 | 0.004 | 1050 | [5] |

| Safinamide | 9.8 | 0.023 | 426 | [5] |

| Pargyline | 15.0 | 0.08 | 187.5 | [5] |

| Lazabemide | 25.0 | 0.02 | 1250 | [5] |

Table 1: Comparative in vitro inhibitory potency of selected MAO-B inhibitors against human MAO-A and MAO-B.

Experimental Protocols for Evaluating MAO-B Inhibition

The following section details a representative experimental protocol for determining the in vitro inhibitory potency (IC50) of a test compound, such as this compound, against human MAO-A and MAO-B. This protocol is based on established fluorometric methods.[6]

In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (B1673886) (substrate)[3]

-

Test compound (e.g., this compound)

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[3]

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation:

-

Dissolve the test compound and positive controls in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Perform serial dilutions of the stock solutions in assay buffer to generate a range of test concentrations.

-

-

Enzyme Preparation:

-

Dilute the recombinant MAO-A and MAO-B enzymes to their optimal working concentrations in assay buffer.

-

-

Assay Reaction:

-

Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

-

Add 25 µL of the various concentrations of the test compound, positive control, or vehicle (assay buffer with DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 25 µL of the kynuramine substrate solution to all wells.

-

-

Detection:

-

The MAO-catalyzed deamination of kynuramine produces 4-hydroxyquinoline, a fluorescent product.[6]

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of approximately 380-400 nm.[6][7]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Determination of Reversibility

To determine if the inhibition is reversible, a dialysis method can be employed. The enzyme is pre-incubated with a high concentration of the inhibitor, and then the mixture is dialyzed against a large volume of buffer to remove the unbound inhibitor. The recovery of enzyme activity is then measured. A significant recovery of activity indicates reversible inhibition.[5][8]

Signaling Pathways and Visualizations

The inhibition of MAO-B by this compound directly impacts the dopamine metabolism pathway. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Dopamine Metabolism Pathway

Caption: Dopamine metabolism and the inhibitory action of this compound on MAO-B.

Experimental Workflow for In Vitro MAO Inhibition Assay

Caption: Workflow for determining the in vitro MAO inhibitory activity.

Logical Relationship of MAO-B Inhibition

Caption: Logical flow of this compound's action on MAO-B and its therapeutic potential.

Conclusion

This compound is a promising experimental compound with a mechanism of action that includes the selective and reversible inhibition of MAO-B. This property positions it as a potential therapeutic agent for neurodegenerative disorders such as Parkinson's disease, where the enhancement of dopaminergic neurotransmission is a key therapeutic goal. While detailed quantitative data on its inhibitory potency is not extensively documented in publicly accessible literature, the established methodologies for in vitro MAO inhibition assays provide a clear path for its further characterization. The continued investigation into the pharmacological profile of this compound and other adamantane derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Computational Systems Analysis of Dopamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]

Hemantane's Modulation of Dopaminergic and Serotonergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemantane, N-(2-adamantyl)-hexamethylenimine, is an adamantane (B196018) derivative with demonstrated antiparkinsonian effects.[1][2] Its mechanism of action is multifaceted, involving the modulation of both dopaminergic and serotonergic neurotransmitter systems.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on these systems, detailing its known interactions and providing methodologies for the key experiments used to elucidate its pharmacological profile. While specific quantitative binding affinities for this compound are not extensively reported in publicly available literature, this guide serves as a resource for researchers investigating adamantane derivatives and their impact on monoamine signaling.

Dopaminergic Modulation by this compound

This compound exerts a significant influence on the dopaminergic system through a combination of mechanisms, including effects on dopamine (B1211576) synthesis, reuptake, and metabolism.

Effects on Dopamine Levels and Metabolism

In vivo microdialysis studies in rats have shown that this compound administration leads to an increase in the extracellular concentration of dopamine in the striatum.[1] Concurrently, a dose-dependent decrease in the extracellular levels of the dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), is observed.[1][2] This suggests that this compound may inhibit the activity of monoamine oxidase (MAO), the enzyme responsible for dopamine degradation.[1] Further studies have indicated that this compound selectively inhibits MAO-B.[2][3]

Interaction with the Dopamine Transporter (DAT)

This compound's interaction with the dopamine transporter (DAT) appears to be complex and dependent on the duration of administration. Acute administration in rats has been shown to decrease the maximum velocity (Vmax) of dopamine reuptake without altering the Michaelis constant (Km), which is indicative of noncompetitive inhibition. In contrast, subchronic administration has been reported to increase the Vmax of dopamine reuptake.

Modulation of Dopaminergic Gene Expression

Studies have also investigated the effect of this compound on the expression of genes related to dopamine signaling. A single injection of this compound has been shown to decrease the mRNA expression of both MAO-B and the dopamine transporter (DAT) in the rat striatum. Conversely, an increase in the mRNA levels of DOPA decarboxylase, a key enzyme in dopamine synthesis, has been observed.[3]

Serotonergic Modulation by this compound

This compound's influence extends to the serotonergic system, primarily through the inhibition of serotonin (B10506) metabolism.

Effects on Serotonin Levels and Metabolism

Similar to its effects on the dopaminergic system, this compound causes a dose-dependent decrease in the extracellular level of the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[1][2] This finding further supports the hypothesis that this compound acts as an MAO inhibitor.[1] Additionally, a single administration of this compound has been observed to decrease the concentration of serotonin and its metabolite in the mouse striatum.[2]

Interaction with Serotonergic Receptors

This compound is described as a modulator of serotonergic receptors, although specific details on its binding profile at various serotonin receptor subtypes are not well-documented in the available literature.[3]

NMDA Receptor Antagonism

In addition to its effects on monoamine systems, this compound is characterized as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3][4] This action is shared with other adamantane derivatives like amantadine (B194251) and memantine (B1676192) and is thought to contribute to its neuroprotective properties.[3]

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound. It is important to note that specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound at various targets are not consistently reported in the literature.

Table 1: Effects of this compound on Dopamine Transporter (DAT) Kinetics

| Parameter | Acute Administration | Subchronic Administration |

| Vmax | Decreased | Increased |

| Km | No significant change | Not reported |

Table 2: Effects of this compound on Monoamine and Metabolite Levels

| Analyte | Effect |

| Extracellular Dopamine | Increased[1] |

| Extracellular DOPAC | Decreased (dose-dependent)[1][2] |

| Extracellular HVA | Decreased (dose-dependent)[1][2] |

| Extracellular 5-HIAA | Decreased (dose-dependent)[1][2] |

| Striatal Serotonin | Decreased[2] |

Table 3: Effects of this compound on Gene Expression

| Gene | Effect on mRNA Expression |

| MAO-B | Decreased[3] |

| Dopamine Transporter (DAT) | Decreased[3] |

| DOPA Decarboxylase | Increased[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the dopaminergic and serotonergic modulation of this compound.

In Vivo Microdialysis for Monoamine Measurement

Objective: To measure extracellular levels of dopamine, serotonin, and their metabolites in the striatum of freely moving rats following this compound administration.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized and stereotaxically implanted with a guide cannula targeting the striatum.

-

Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after intraperitoneal (i.p.) administration of this compound or vehicle.

-

Neurochemical Analysis: The concentrations of dopamine, serotonin, DOPAC, HVA, and 5-HIAA in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in neurotransmitter and metabolite levels are expressed as a percentage of the baseline pre-drug administration levels.

References

- 1. Low-Affinity NMDA Receptor Antagonist this compound in a Topical Formulation Attenuates Arthritis Induced by Freund’s Complete Adjuvant in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Low-Affinity NMDA Receptor Antagonist this compound in a Topical Formulation Attenuates Arthritis Induced by Freund's Complete Adjuvant in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of N-(2-adamantyl)hexamethyleneimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and known chemical and pharmacological properties of N-(2-adamantyl)hexamethyleneimine, a compound also known by the names Hemantane and Gimantan. It is an experimental antiparkinsonian agent belonging to the adamantane (B196018) family. This document details the primary synthetic route, summarizes its known physicochemical and pharmacological characteristics, and presents its proposed mechanisms of action through various signaling pathways. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines established information with data extrapolated from structurally related compounds to provide a thorough resource for research and drug development purposes.

Introduction

N-(2-adamantyl)hexamethyleneimine is a synthetic adamantane derivative that has been investigated for its potential therapeutic effects in neurodegenerative disorders, particularly Parkinson's disease.[1] The incorporation of the rigid, lipophilic 2-adamantyl moiety into the hexamethyleneimine (B121469) scaffold results in a molecule with a complex pharmacological profile. It is reported to act as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, a selective monoamine oxidase B (MAO-B) inhibitor, and a sigma receptor agonist.[1][2] These multimodal actions suggest a potential for both symptomatic relief and neuroprotective effects in Parkinson's disease.[3] This guide aims to consolidate the available information on its synthesis, properties, and mechanisms of action to support further research and development.

Synthesis

The primary method reported for the synthesis of N-(2-adamantyl)hexamethyleneimine is the Leuckart reaction .[1] This classical organic reaction involves the reductive amination of a carbonyl compound, in this case, 2-adamantanone (B1666556), using a nitrogen source and a reducing agent, which are both provided by a formic acid derivative.

General Reaction Scheme

Caption: General scheme for the synthesis of N-(2-adamantyl)hexamethyleneimine.

Experimental Protocol (Generalized)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-adamantanone and an excess of hexamethyleneimine (azepane) are combined.

-

Reagent Addition: Formic acid is added to the mixture. The formic acid serves as both a catalyst and a reducing agent.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120°C to 185°C.[4] The reaction is allowed to proceed for several hours.

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess formic acid and hexamethyleneimine are neutralized with a base, such as sodium hydroxide (B78521) solution, until the mixture is alkaline.

-

The aqueous mixture is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is typically achieved by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

-

Chemical and Physical Properties

Specific experimental data for the physicochemical properties of N-(2-adamantyl)hexamethyleneimine are scarce in the public domain. The following tables provide a combination of known data for the parent compound and predicted properties based on its structure and data from related adamantane derivatives.

General Properties

| Property | Value | Reference |

| IUPAC Name | 1-(adamantan-2-yl)azepane | [1] |

| Synonyms | This compound, Gimantan, N-(2-adamantyl)hexamethyleneimine | [1] |

| Molecular Formula | C₁₆H₂₇N | [1] |

| Molar Mass | 233.40 g/mol | [1] |

| CAS Number | 299424-44-5 | [1] |

Predicted and Estimated Physicochemical Properties

| Property | Predicted/Estimated Value | Basis of Estimation |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in nonpolar organic solvents, poorly soluble in water | Based on the lipophilic nature of the adamantane cage.[7] |

| Appearance | Likely a crystalline solid or oil | Based on similar adamantane derivatives. |

Spectroscopic Data (Predicted)

As experimental spectra for N-(2-adamantyl)hexamethyleneimine are not widely published, the following tables provide predicted key spectral features based on the analysis of its structural components: the 2-substituted adamantane cage and the hexamethyleneimine ring.[8][9][10][11][12][13][14][15]

Table 3.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 2.5 - 2.8 | Multiplet | 4H | N-CH₂ (Hexamethyleneimine ring) |

| ~ 2.2 - 2.4 | Multiplet | 1H | CH-N (Adamantane bridgehead) |

| ~ 1.5 - 2.1 | Multiplets | ~14H | Adamantane CH and CH₂ protons |

| ~ 1.4 - 1.6 | Multiplet | 8H | -(CH₂)₄- (Hexamethyleneimine ring) |

Table 3.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~ 60 - 65 | C-N (Adamantane) |

| ~ 50 - 55 | N-CH₂ (Hexamethyleneimine) |

| ~ 25 - 40 | Adamantane and Hexamethyleneimine CH₂ carbons |

Table 3.3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (aliphatic) |

| 1470 - 1450 | Medium | C-H bending |

| 1100 - 1000 | Medium | C-N stretching |

Table 3.4: Predicted Mass Spectrometry Fragmentation

| m/z (Predicted) | Interpretation |

| 233 | [M]⁺ (Molecular ion) |

| 135 | [M - C₆H₁₂N]⁺ (Adamantyl cation) |

| 98 | [C₆H₁₂N]⁺ (Hexamethyleneimine fragment) |

Pharmacological Properties and Signaling Pathways

N-(2-adamantyl)hexamethyleneimine exhibits a multi-target pharmacological profile, which is believed to contribute to its potential antiparkinsonian effects.

NMDA Receptor Antagonism

This compound is a low-affinity, non-competitive antagonist of the NMDA receptor.[1][2] This mechanism is shared with other adamantane derivatives like memantine (B1676192).[16] Non-competitive antagonists typically bind within the ion channel of the receptor, blocking the influx of Ca²⁺ ions.[17][18] This action can protect neurons from excitotoxicity, a process implicated in the neuronal cell death observed in Parkinson's disease.[19]

Caption: Proposed mechanism of NMDA receptor antagonism by N-(2-adamantyl)hexamethyleneimine.

Selective MAO-B Inhibition

This compound is also a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[2][20] MAO-B is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain.[21][22] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, which can help to alleviate the motor symptoms of Parkinson's disease that arise from dopamine deficiency.[23][24]

Caption: Proposed mechanism of selective MAO-B inhibition.

Sigma Receptor Agonism

The compound is also reported to be a sigma receptor agonist.[1] Sigma receptors are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[25][26] Agonism at sigma-1 receptors can modulate intracellular calcium signaling and has been linked to neuroprotective effects.[27][28] This action may contribute to the potential disease-modifying properties of N-(2-adamantyl)hexamethyleneimine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

- 8. kbfi.ee [kbfi.ee]

- 9. Hexamethyleneimine(111-49-9) 1H NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Adamantane [webbook.nist.gov]

- 13. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 18. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 19. droracle.ai [droracle.ai]

- 20. youtube.com [youtube.com]

- 21. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 22. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 23. [Effect of the new potential anti-Parkinson agent, hymantane, on levels of monoamines and their metabolites in rat striatum (a microdialysis study)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 25. medchemexpress.com [medchemexpress.com]

- 26. medchemexpress.com [medchemexpress.com]

- 27. jpp.krakow.pl [jpp.krakow.pl]

- 28. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Early Research and Discovery of Hemantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemantane (N-(2-adamantyl)-hexamethylenimine hydrochloride) is an experimental therapeutic agent belonging to the adamantane (B196018) family of compounds. Developed in Russia, its early research focused on its potential as an antiparkinsonian agent.[1][2] Unlike its analogue amantadine (B194251), this compound was never brought to market, but the initial body of research provides valuable insights into its unique pharmacological profile and potential neuroprotective effects.[1] This technical guide offers a comprehensive overview of the foundational preclinical and clinical research into this compound, presenting key data, experimental methodologies, and the scientific rationale behind its investigation.

Discovery and Synthesis

This compound was developed and studied at the Zakusov Institute of Pharmacology in Russia, with its first description appearing in the scientific literature around the year 2000.[3]

Synthesis Protocol

The synthesis of this compound is achieved through the Leuckart reaction.[1] This method involves the reductive amination of a ketone with formic acid and an amine.

Experimental Protocol: Synthesis of this compound via Leuckart Reaction

The synthesis of N-(2-adamantyl)-hexamethylenimine (this compound) is based on the reaction of adamantanone with azepane (hexamethyleneimine) in the presence of formic acid, which serves as both a catalyst and a reducing agent.

-

Reactants:

-

Adamantanone

-

Azepane (Hexamethyleneimine)

-

Formic Acid

-

-

Procedure:

-

Adamantanone and azepane are heated in the presence of formic acid.

-

The reaction mixture is refluxed at a temperature typically between 120°C and 165°C for several hours.

-

During the reaction, an intermediate N-formyl derivative is formed, which is subsequently reduced.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified. The final product is often converted to its hydrochloride salt for improved stability and solubility.

-

Preclinical Research

Early preclinical studies established this compound as a compound with a multi-target mechanism of action, suggesting potential advantages over existing therapies for Parkinson's disease.[4][5]

Mechanism of Action

This compound's pharmacological activity is complex, involving modulation of several key neurotransmitter systems implicated in the pathophysiology of Parkinson's disease.

-

NMDA Receptor Antagonism: this compound acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor ion channel. This action is similar to other adamantane derivatives like amantadine and memantine (B1676192) and is thought to contribute to its neuroprotective effects by mitigating glutamate-induced excitotoxicity.[5]

-

Monoamine Oxidase B (MAO-B) Inhibition: The compound is a selective and reversible inhibitor of MAO-B.[5] By inhibiting this enzyme, this compound reduces the degradation of dopamine (B1211576) in the striatum, thereby increasing its extracellular concentration.[2][6]

-

Dopaminergic and Serotonergic System Modulation: In vivo microdialysis studies in rats have demonstrated that this compound increases the extracellular levels of dopamine in the striatum.[2][4] Concurrently, it leads to a dose-dependent decrease in the extracellular concentrations of the dopamine metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), as well as the serotonin (B10506) metabolite 5-hydroxyindoleacetic acid (5-HIAA).[2][6] This profile is consistent with MAO inhibition and suggests a direct influence on the nigrostriatal dopaminergic and serotonergic pathways.[2]

-

Dopamine Reuptake Inhibition: In vitro studies have shown that this compound inhibits the reuptake of dopamine.[4]

-

Other Potential Targets: Research also suggests that this compound may act as a sigma receptor agonist, which could play a role in its dopaminergic effects. Furthermore, preclinical investigations have pointed towards antioxidant and anti-inflammatory properties.[5]

Preclinical Efficacy in Parkinsonism Models

This compound demonstrated significant efficacy in various animal models of Parkinson's disease, often showing superiority to amantadine.[2][5][6]

Experimental Protocol: In Vitro Neuroprotection Assay

-

Model: 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.[5]

-

Procedure:

-

SH-SY5Y cells are cultured under standard conditions.

-

Cells are treated with the neurotoxin 6-OHDA to induce dopaminergic cell death.

-

This compound is added to the cell medium at various concentrations (e.g., 10⁻⁸ M to 10⁻⁶ M) either before or after the addition of 6-OHDA.[5]

-

Cell viability is assessed using standard assays (e.g., MTT assay) to determine the protective effect of this compound against 6-OHDA-induced toxicity.

-

Experimental Protocol: In Vivo Parkinson's Disease Models

-

MPTP-Induced Neurotoxicity:

-

Model: Rats receive intranigral bilateral injections of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to model the preclinical stage of Parkinson's disease.[5]

-

Procedure: this compound (e.g., 10-20 mg/kg, i.p.) is administered to the animals. Behavioral tests for motor function (e.g., assessment of tremor, rigidity, oligokinesis) and cognitive deficits are performed.[5]

-

-

6-OHDA-Induced Hemiparkinsonism:

References

- 1. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low-Affinity NMDA Receptor Antagonist this compound in a Topical Formulation Attenuates Arthritis Induced by Freund’s Complete Adjuvant in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. scispace.com [scispace.com]

- 5. Anti-Parkinsonian Activity of this compound on a Model of Hemiparkinsonian Syndrome in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of Hemantane and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemantane (N-(2-adamantyl)-hexamethylenimine) is an adamantane (B196018) derivative with a multifaceted pharmacological profile, positioning it as a compound of interest for neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides an in-depth overview of the pharmacological properties of this compound and its structural analogues, amantadine (B194251) and memantine (B1676192). The document summarizes key quantitative data, details experimental methodologies for preclinical and clinical evaluation, and visualizes the primary signaling pathways and experimental workflows.

Introduction

Adamantane derivatives form a unique class of therapeutic agents characterized by a rigid, lipophilic tricyclic alkane structure. This scaffold has proven to be a valuable pharmacophore in the development of drugs targeting the central nervous system. This compound, a Russian-developed compound, has demonstrated a complex mechanism of action that distinguishes it from its more widely known analogues, amantadine and memantine. Its polypharmacological profile, encompassing modulation of glutamatergic and dopaminergic systems, presents a promising approach for the treatment of multifactorial neurological diseases.

Pharmacodynamics

The mechanism of action of this compound is characterized by its interaction with multiple key neurotransmitter systems implicated in the pathophysiology of Parkinson's disease and other neurodegenerative conditions.

NMDA Receptor Antagonism

This compound acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor ion channel. This action is similar to that of its analogues, amantadine and memantine. By blocking the NMDA receptor channel, this compound can mitigate the excitotoxic effects of excessive glutamate, a neurotransmitter implicated in neuronal damage in various neurological disorders.

Monoamine Oxidase-B (MAO-B) Inhibition

This compound is a weak, reversible, and competitive inhibitor of monoamine oxidase-B (MAO-B).[1] This enzyme is responsible for the degradation of dopamine (B1211576) in the brain. Inhibition of MAO-B by this compound leads to an increase in the synaptic availability of dopamine, which is beneficial in conditions characterized by dopaminergic deficit, such as Parkinson's disease.

Dopaminergic System Modulation

This compound exerts significant influence on the dopaminergic system. Acute administration has been shown to suppress the function of the dopamine transporter (DAT), leading to a decrease in dopamine reuptake.[2] In contrast, subchronic administration appears to increase the maximal rate of dopamine reuptake.[2] Furthermore, microdialysis studies in rats have demonstrated that this compound increases the extracellular concentration of dopamine in the striatum.[3]

Serotonergic System Modulation

In addition to its effects on the dopaminergic system, this compound also modulates serotonergic neurotransmission. Microdialysis studies have indicated that it can influence the levels of serotonin (B10506) and its metabolites in the brain.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its key analogues, amantadine and memantine, to facilitate a comparative analysis of their pharmacological profiles.

| Drug | Target | Parameter | Value | Species | Reference |

| This compound | NMDA Receptor | IC50 | Similar to Amantadine | - | [1] |

| Dopamine Transporter (Vmax) | Acute | ↓ 30% | Rat (striatal synaptosomes) | [2] | |

| Dopamine Transporter (Vmax) | Subchronic (7 days) | ↑ 17% | Rat (striatal synaptosomes) | [2] | |

| Amantadine | NMDA Receptor | Affinity (PCP site) | ~20-fold lower than Memantine | In vivo | [4] |

| Memantine | NMDA Receptor | Affinity (PCP site) | High | In vivo | [4] |

| Dopamine Release | Dose-dependent | ↑ up to ~50% | Rat (prefrontal cortex and striatum) | [5] |

Table 1: In Vitro and In Vivo Pharmacological Data

| Drug | Dose | Outcome | Result | Patient Population | Reference |

| This compound | 25 mg/day | UPDRS Part III Score | Significant decrease vs. Placebo | Early-stage Parkinson's Disease | [1] |

| 50 mg/day | UPDRS Part III Score | Significant decrease vs. Placebo | Early-stage Parkinson's Disease | [1] | |

| 50 mg/day | Rigidity Index | ↓ 41% from baseline | Early-stage Parkinson's Disease | [1] |

Table 2: Clinical Trial Data for this compound in Parkinson's Disease

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological evaluation of this compound and its analogues.

In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following this compound administration.

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (CMA/12, 2 mm membrane)

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

-

Surgical Implantation: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the striatum. Secure the cannula with dental cement and allow a recovery period of 48-72 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a 90-120 minute equilibration period to achieve a stable baseline.

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 60 minutes to establish baseline neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired dose.

-

Sample Collection: Continue collecting dialysate samples at 20-minute intervals for a predetermined period post-administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites using HPLC-ED.

-

Data Analysis: Express neurotransmitter levels as a percentage of the mean baseline concentration.

Patch-Clamp Electrophysiology for NMDA Receptor Channel Blockade

Objective: To characterize the blocking effect of this compound on NMDA receptor ion channels in cultured neurons.

Materials:

-

Primary hippocampal or cortical neuron cultures

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External and internal pipette solutions

-

NMDA and glycine (B1666218) (co-agonist)

-

This compound solutions of varying concentrations

Procedure:

-

Cell Preparation: Prepare primary neuron cultures on glass coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Whole-Cell Recording: Obtain a whole-cell patch-clamp configuration on a cultured neuron.

-

NMDA-evoked Currents: Perfuse the cell with an external solution containing NMDA and glycine to evoke inward currents.

-

Drug Application: Apply this compound at various concentrations to the perfusion solution and record the resulting inhibition of the NMDA-evoked current.

-

Data Acquisition: Record currents at a holding potential of -60 mV.

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound. Construct a concentration-response curve and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's multifaceted mechanism of action.

Caption: Workflow for in vivo microdialysis studies.

Conclusion

This compound exhibits a unique and complex pharmacological profile that distinguishes it from other adamantane derivatives. Its ability to concurrently modulate the glutamatergic and dopaminergic systems through NMDA receptor antagonism, MAO-B inhibition, and dopamine reuptake inhibition suggests a potential for synergistic therapeutic effects in neurodegenerative diseases like Parkinson's. The available preclinical and clinical data underscore the need for further investigation to fully elucidate its therapeutic potential and to obtain more precise quantitative pharmacological parameters. The experimental protocols and pathway visualizations provided in this guide offer a framework for future research in this promising area of neuropharmacology.

References

- 1. youtube.com [youtube.com]

- 2. [The acute and subchronic effects of this compound on [3H]-dopamine reuptake in rat striatal synaptosomes ex vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 5. Memantine-induced dopamine release in the prefrontal cortex and striatum of the rat--a pharmacokinetic microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Hemantane's Modulatory Role on Striatal Sigma Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hemantane (N-(2-adamantyl)hexamethyleneimine) is a synthetic adamantane (B196018) derivative with demonstrated antiparkinsonian and neuroprotective properties. Its mechanism of action is multifaceted, involving modulation of dopaminergic and glutamatergic systems. This technical guide explores the compelling, albeit partially indirect, evidence for this compound's interaction with sigma (σ) receptors, particularly within the striatum, a key brain region for motor control and reward. While direct radioligand binding and functional data for this compound at sigma receptors remain to be fully elucidated in published literature, the pharmacological profile of structurally related adamantane analogs, namely amantadine (B194251) and memantine (B1676192), provides a strong basis for hypothesizing a significant role for sigma receptor modulation in this compound's therapeutic effects. This document synthesizes the available data, outlines relevant experimental protocols, and visualizes the implicated signaling pathways to provide a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction to this compound and Sigma Receptors

This compound is an adamantane derivative that has shown promise in preclinical models of Parkinson's disease.[1] Its therapeutic effects are attributed to a complex interplay of neurochemical actions, including the inhibition of dopamine (B1211576) reuptake and a non-competitive antagonism of the NMDA receptor.[1][2] The striatum, a critical node in the basal ganglia circuitry, is a primary target for this compound's therapeutic actions due to its high density of dopamine terminals and receptors.

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular chaperone proteins with two main subtypes: sigma-1 (σ₁) and sigma-2 (σ₂). These receptors are abundantly expressed in the central nervous system, including the striatum, where they are strategically positioned to modulate a variety of signaling cascades, including those governing dopamine release and glutamatergic neurotransmission.[3][4]

Quantitative Data on Adamantane Derivatives and Sigma Receptors

Direct quantitative data on the binding affinity of this compound for sigma-1 and sigma-2 receptors are not yet available in the peer-reviewed literature. However, studies on its structural analogs, amantadine and memantine, provide valuable insights into the potential interaction of the adamantane scaffold with these receptors.

| Compound | Receptor Subtype | Radioligand | Tissue Source | Kᵢ (µM) | Reference |

| Amantadine | Sigma-1 | --INVALID-LINK---SKF-10,047 | Rat forebrain homogenates | 7.44 ± 0.82 | [5] |

| Amantadine | Sigma | --INVALID-LINK---pentazocine | Post-mortem human frontal cortex | 20.25 ± 16.48 | [6] |

| Memantine | Sigma-1 | --INVALID-LINK---SKF-10,047 | Rat forebrain homogenates | 2.60 ± 0.62 | [5] |

| Memantine | Sigma | --INVALID-LINK---pentazocine | Post-mortem human frontal cortex | 19.98 ± 3.08 | [6] |

Table 1: Binding Affinities of Amantadine and Memantine for Sigma Receptors. This table summarizes the reported inhibitory constants (Kᵢ) of amantadine and memantine for sigma receptors. The data indicates a micromolar affinity of these adamantane derivatives for the sigma-1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's effects on sigma receptors in the striatum.

Sigma Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for sigma-1 and sigma-2 receptors.

-

Tissue Preparation:

-

Male Wistar rat brains are rapidly dissected on ice, and the striata are isolated.

-

Striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and centrifuged again. This washing step is repeated twice.

-

The final pellet is resuspended in assay buffer to a protein concentration of 200-400 µg/mL, as determined by the Bradford method.

-

-

Sigma-1 Receptor Binding Assay:

-

Incubations are performed in a final volume of 200 µL containing 100 µL of striatal membrane homogenate, 50 µL of --INVALID-LINK---pentazocine (a selective sigma-1 radioligand) at a final concentration of 5 nM, and 50 µL of increasing concentrations of the test compound (this compound) or vehicle.[7]

-

Non-specific binding is determined in the presence of 10 µM haloperidol.[8]

-

The mixture is incubated at 37°C for 90 minutes.[9]

-

The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Filters are washed three times with 5 mL of ice-cold buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

-

Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

-

-

Sigma-2 Receptor Binding Assay:

-

The protocol is similar to the sigma-1 assay, but with the following modifications:

-

The radioligand used is [³H]-1,3-di-o-tolylguanidine ([³H]-DTG), a non-selective sigma ligand, at a final concentration of 3 nM.[8]

-

To mask the sigma-1 receptor binding sites, 200 nM of (+)-pentazocine is included in the incubation mixture.[8]

-

Non-specific binding is determined in the presence of 100 µM haloperidol.[8]

-

In Vivo Microdialysis for Dopamine Release

This protocol measures the effect of this compound on extracellular dopamine levels in the striatum, potentially mediated by sigma receptors.

-

Animal Surgery and Probe Implantation:

-

Male Sprague-Dawley rats are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.

-

A guide cannula is implanted targeting the dorsal striatum.

-

Animals are allowed to recover for at least 48 hours.

-

-

Microdialysis Procedure:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.

-

After a stabilization period of at least 1 hour, dialysate samples are collected every 20 minutes.

-

After establishing a stable baseline of dopamine levels, this compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

To investigate the involvement of sigma receptors, a selective sigma receptor antagonist can be co-administered with this compound.

-